molecular formula C14H16N2O B14518877 2-(1H-Imidazol-1-yl)-1-phenylpentan-1-one CAS No. 62514-38-9

2-(1H-Imidazol-1-yl)-1-phenylpentan-1-one

Cat. No.: B14518877
CAS No.: 62514-38-9
M. Wt: 228.29 g/mol
InChI Key: YEACPSOZIALATP-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(1H-Imidazol-1-yl)-1-phenylpentan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized imidazole derivatives .

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-1-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

2-(1H-Imidazol-1-yl)-1-phenylpentan-1-one can be compared with other imidazole-containing compounds, such as:

What sets this compound apart is its unique combination of the imidazole ring with a phenyl and pentanone group, which imparts distinct chemical and biological properties .

Properties

CAS No.

62514-38-9

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-imidazol-1-yl-1-phenylpentan-1-one

InChI

InChI=1S/C14H16N2O/c1-2-6-13(16-10-9-15-11-16)14(17)12-7-4-3-5-8-12/h3-5,7-11,13H,2,6H2,1H3

InChI Key

YEACPSOZIALATP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2

Origin of Product

United States

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